

# O-304: A Technical Whitepaper on a Novel Pan-AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**O-304** is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator that has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D) and associated metabolic and cardiovascular complications. Unlike indirect AMPK activators, **O-304** exerts its effect by suppressing the dephosphorylation of the catalytically critical threonine 172 (Thr172) on the AMPK α-subunit, thereby maintaining a sustained state of AMPK activation.[1] This whitepaper provides an indepth technical overview of the discovery, mechanism of action, and development of **O-304**, summarizing key preclinical and clinical findings. It includes detailed experimental protocols for pivotal assays and visual representations of the relevant biological pathways and experimental workflows.

# Introduction: The Role of AMPK in Metabolic Homeostasis

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. [2] It is a heterotrimeric enzyme composed of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits. AMPK is activated in response to an increase in the cellular AMP: ATP ratio, which signifies a state of low energy. Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy



balance by promoting catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., protein and lipid synthesis).

Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Pharmacological activation of AMPK can mimic the beneficial effects of exercise and caloric restriction.

## Discovery of O-304: A Novel Pan-AMPK Activator

**O-304** was identified through a cellular screening process designed to discover compounds that could increase the phosphorylation of AMPK at Thr172 without depleting cellular ATP levels.[3] This approach distinguished **O-304** from indirect AMPK activators like metformin, which primarily act by increasing the cellular AMP:ATP ratio.

### **Mechanism of Action**

**O-304**'s unique mechanism of action involves the direct suppression of protein phosphatase 2C (PP2C)-mediated dephosphorylation of phospho-AMPK at the Thr172 residue.[1] This inhibitory action on the phosphatase maintains AMPK in its active, phosphorylated state, leading to sustained downstream signaling.[1] This mode of action makes **O-304** a pan-AMPK activator, as it is effective across different AMPK heterotrimer isoforms.





Click to download full resolution via product page

Figure 1: Mechanism of Action of O-304.

# **Preclinical Development**



#### In Vitro Studies

**O-304** demonstrated the ability to increase the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in a dose-dependent manner in various human cell lines, including skeletal myotubes, hepatocytes, and preadipocytes.

### In Vivo Studies in Animal Models

Preclinical studies in diet-induced obese (DIO) mice revealed that **O-304** treatment led to significant improvements in metabolic parameters.

In DIO mice, oral administration of **O-304** prevented and reversed hyperglycemia, hyperinsulinemia, and insulin resistance. These effects were associated with increased glucose uptake in skeletal muscle.

| Parameter                         | Vehicle   | O-304               | % Change | p-value |
|-----------------------------------|-----------|---------------------|----------|---------|
| Fasting Plasma<br>Glucose         | Increased | Attenuated increase | -        | <0.05   |
| Fasting Insulin                   | Increased | Attenuated increase | -        | <0.05   |
| HOMA-IR                           | Increased | Attenuated increase | -        | <0.05   |
| Skeletal Muscle<br>Glucose Uptake | Baseline  | Increased           | -        | <0.05   |
| Table 1:                          |           |                     |          |         |

Table 1:

Summary of

Preclinical

Efficacy of O-304

in Diet-Induced

Obese Mice.

**O-304** treatment in DIO mice also resulted in beneficial cardiovascular effects, including improved left ventricular stroke volume and increased microvascular perfusion, without inducing cardiac hypertrophy.



# Clinical Development Phase I Clinical Trials

Phase I studies in healthy volunteers demonstrated that **O-304** was safe and well-tolerated, with predictable pharmacokinetics.

### Phase IIa "TELLUS" Clinical Trial

A 28-day, randomized, double-blind, placebo-controlled Phase IIa proof-of-concept study, known as the TELLUS trial, was conducted in patients with type 2 diabetes who were on a stable dose of metformin. The study evaluated the efficacy, safety, and tolerability of **O-304**.

After 28 days of treatment, **O-304** demonstrated statistically significant improvements in several key metabolic and cardiovascular endpoints compared to placebo.



| Endpoint                                                                                             | Placebo Group<br>(n=24) | O-304 Group<br>(n=25) | Change from<br>Baseline (O-<br>304) | p-value (vs.<br>baseline) |
|------------------------------------------------------------------------------------------------------|-------------------------|-----------------------|-------------------------------------|---------------------------|
| Fasting Plasma<br>Glucose (FPG)                                                                      | -0.1 mM                 | -0.6 mM               | Reduction                           | <0.05                     |
| HOMA-IR                                                                                              | No significant change   | Significant reduction | Improvement in insulin sensitivity  | 0.0097                    |
| Diastolic Blood<br>Pressure                                                                          | No significant change   | Significant reduction | Reduction                           | <0.05                     |
| Systolic Blood<br>Pressure                                                                           | No significant change   | Relative reduction    | Reduction                           | <0.05                     |
| Microvascular Perfusion (Calf Muscle)                                                                | No significant change   | Significant increase  | Improvement                         | <0.05                     |
| Table 2: Key Efficacy Outcomes from the Phase IIa TELLUS Trial of O-304 in Type 2 Diabetes Patients. |                         |                       |                                     |                           |

**O-304** was well-tolerated in the Phase IIa trial, with no serious adverse events reported.

# Experimental Protocols Western Blotting for p-AMPK and p-ACC

This protocol describes the methodology used to assess the phosphorylation status of AMPK and its downstream target ACC in cell lysates or tissue homogenates.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. prnewswire.co.uk [prnewswire.co.uk]
- To cite this document: BenchChem. [O-304: A Technical Whitepaper on a Novel Pan-AMPK Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609697#the-discovery-and-development-of-o-304]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com